molecular formula C6H5ClO2S B6146282 2-(3-chlorothiophen-2-yl)acetic acid CAS No. 863431-58-7

2-(3-chlorothiophen-2-yl)acetic acid

Cat. No.: B6146282
CAS No.: 863431-58-7
M. Wt: 176.6
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Description

2-(3-chlorothiophen-2-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom at the third position and an acetic acid group at the second position of the thiophene ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene-3-acetic acid with N-chlorosuccinimide in the presence of a suitable solvent like acetic acid and benzene under a nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(3-chlorothiophen-2-yl)acetic acid are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the acetic acid group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated thiophene derivatives or modified acetic acid groups.

Scientific Research Applications

2-(3-chlorothiophen-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorothiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorothiophen-3-yl)acetic acid
  • 2-(5-chlorothiophen-2-yl)acetic acid
  • Thiophene-2-acetic acid

Uniqueness

2-(3-chlorothiophen-2-yl)acetic acid is unique due to the specific positioning of the chlorine atom and the acetic acid group on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

863431-58-7

Molecular Formula

C6H5ClO2S

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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